molecular formula C20H14BrClN2O3 B2833954 2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol CAS No. 899973-50-3

2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol

Cat. No.: B2833954
CAS No.: 899973-50-3
M. Wt: 445.7
InChI Key: LDXBECMGKIJQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol is a heterocyclic molecule featuring a fused benzopyrazolooxazine core. Its structure includes:

  • 5-(Furan-2-yl) group: Introduces aromaticity and hydrogen-bonding capabilities via the furan oxygen.
  • 2-(4-Chlorophenyl) substituent: Contributes hydrophobicity and may participate in halogen bonding.
  • 4-Chlorophenol moiety: Increases acidity (pKa ~9–10) due to the phenolic -OH, enabling hydrogen-bond donor activity.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its halogenated and aromatic motifs.

Properties

IUPAC Name

2-[9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN2O3/c21-11-3-6-18-14(8-11)16-10-15(13-9-12(22)4-5-17(13)25)23-24(16)20(27-18)19-2-1-7-26-19/h1-9,16,20,25H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXBECMGKIJQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of a suitable hydrazine derivative with a diketone or an equivalent compound under acidic or basic conditions.

    Introduction of the furan ring: The furan moiety can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride in the presence of a Lewis acid catalyst.

    Bromination and chlorination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom with an amine may yield an aminated derivative.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to the compound. For instance, research indicates that compounds with similar structural motifs exhibit significant antifungal activity against various strains of Fusarium oxysporum, with minimum inhibitory concentration (MIC) values ranging from 6 to 9 μg/mL . The incorporation of specific functional groups has been shown to enhance this activity, making these compounds promising candidates for agricultural applications as antifungal agents.

Anticancer Activity

The compound's structural analogs have been investigated for their potential as dual enzyme inhibitors targeting critical kinases involved in cancer progression. For example, derivatives have demonstrated potent inhibitory effects on CDK2 and TRKA kinases, with IC50 values comparable to established inhibitors like ribociclib . The broad-spectrum anticancer activity observed across various cell lines underscores the therapeutic potential of such compounds.

Molecular Modeling Studies

Molecular docking simulations have been employed to predict the binding affinities and interaction modes of the compound with target enzymes. These simulations provide insights into how structural modifications can enhance biological activity. The binding modes observed suggest that the compound can effectively mimic lead inhibitors, thereby informing further design strategies for more potent derivatives .

Case Studies

StudyFocusKey Findings
Study 1Antifungal ActivityCompounds derived from pyrazole exhibited MIC values < 10 μg/mL against Fusarium oxysporum; structural modifications improved efficacy .
Study 2Anticancer ActivityDerivatives showed IC50 values of 0.09 µM against CDK2 and 0.23 µM against TRKA; broad-spectrum activity across 56 cancer cell lines .
Study 3Molecular DockingInsights into binding interactions suggest potential for further optimization of lead compounds based on docking results .

Mechanism of Action

The mechanism of action of 2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Observations:

Halogen Effects: Bromine at C9 (target compound, ) increases molecular weight and polarizability compared to chlorine (e.g., ). Bromine’s larger size may enhance hydrophobic interactions in biological systems.

Aromatic Substitutions: Furan-2-yl (target compound, ): Introduces a heteroaromatic ring with oxygen, enabling hydrogen bonding and π-π stacking. 4-Fluorophenyl (): Fluorine’s electronegativity may enhance binding affinity in enzymatic pockets via dipole interactions.

Phenolic vs. Alkoxy Groups: The target compound’s phenolic -OH (pKa ~9–10) contrasts with methoxy () or ethoxy () substituents, altering acidity and hydrogen-bonding capacity.

Molecular Weight and Solubility:

  • The target compound’s molecular weight (~437–440 g/mol) aligns with Lipinski’s rule of five, suggesting oral bioavailability.

Biological Activity

The compound 2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H15BrN2O2C_{18}H_{15}BrN_{2}O_{2}, with a molecular weight of approximately 373.23 g/mol. The structure features a brominated pyrazolo compound fused with an oxazine ring and a chlorophenol moiety.

PropertyValue
Molecular FormulaC18H15BrN2O2C_{18}H_{15}BrN_{2}O_{2}
Molecular Weight373.23 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo and oxazine rings through cyclization techniques. The introduction of bromine and chlorine substituents is achieved through electrophilic aromatic substitution methods.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazolo and oxazine frameworks have shown activity against various bacterial strains. A study demonstrated that compounds with furan substitutions displayed enhanced antibacterial efficacy compared to their non-furan counterparts .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented extensively. For example, pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play critical roles in the inflammatory process. In vitro studies have shown that some pyrazole derivatives possess IC50 values in the low micromolar range against COX-2, indicating promising anti-inflammatory activities .

The proposed mechanism for the anti-inflammatory activity involves the inhibition of COX enzymes, leading to decreased production of prostaglandins. This mechanism is crucial for reducing inflammation and pain associated with various conditions such as arthritis and other inflammatory diseases.

Study on Antimicrobial Activity

A recent study evaluated a series of brominated pyrazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-(9-bromo-5-(furan-2-yl)-...) exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Evaluation of Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The study found that specific compounds showed a reduction in edema comparable to standard anti-inflammatory drugs like diclofenac. Histopathological examinations indicated minimal gastric toxicity, suggesting a favorable safety profile for these compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Core Formation : Cyclization of precursors (e.g., brominated phenolic compounds and furan derivatives) under reflux with catalysts like p-toluenesulfonic acid in toluene .

Substituent Introduction : Halogenation (bromine/chlorine) via electrophilic aromatic substitution, optimized at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Microwave-assisted synthesis reduces reaction time by 40% compared to traditional methods .

  • Key Considerations : Monitor reaction progress via TLC and HPLC. Optimize solvent polarity (e.g., DMF for solubility) and temperature to prevent furan ring degradation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR : 1H/13C NMR identifies substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, pyrazole NH at δ 10.2 ppm). Use DEPT-135 to distinguish CH2 groups in the dihydro-oxazine ring .
  • X-ray Crystallography : Resolves stereochemistry of the fused pyrazolo-oxazine core. SHELX programs refine crystal structures with R-factors <0.05 .
  • HRMS : Confirms molecular weight (C20H14BrClN2O3: calculated 487.09, observed 487.12) .

Q. How can initial biological screening assays be designed to evaluate antimicrobial activity?

  • Methodological Answer :

  • Gram-positive/Gram-negative Panels : Use MIC assays against S. aureus and E. coli with serial dilutions (0.1–100 µM). Include ciprofloxacin as a positive control .
  • Mechanistic Probes : Assess cell wall synthesis disruption via β-lactamase inhibition assays or membrane permeability tests with propidium iodide .

Advanced Research Questions

Q. How do bromine and chlorine substituents influence pharmacokinetic properties, and what models predict bioavailability?

  • Methodological Answer :

  • Lipophilicity : LogP values (calculated: 3.8) correlate with increased membrane permeability. Use Caco-2 cell monolayers to measure apparent permeability (Papp) .
  • Metabolism : Cytochrome P450 (CYP3A4/2D6) stability assessed via liver microsomal assays. LC-MS/MS identifies metabolites (e.g., dehalogenated derivatives) .
  • In Silico Prediction : SwissADME or ADMETLab2.0 models predict moderate oral bioavailability (F=30–40%) due to high molecular weight (>450 Da) .

Q. What strategies resolve contradictions in reported biological activities across cancer cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC50 values in triple-negative breast cancer (MDA-MB-231) vs. leukemia (K562) cells under standardized conditions (72h exposure, 10% FBS) .
  • Mechanistic Profiling : Compare apoptosis (Annexin V/PI) vs. necrosis (LDH release). RNA-seq identifies differential gene expression (e.g., Bcl-2 downregulation in sensitive lines) .
  • Meta-Analysis : Pool data from 5+ studies using random-effects models to account for heterogeneity in assay conditions .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the furan ring in anticancer activity?

  • Methodological Answer :

  • Analog Synthesis : Replace furan with thiophene or phenyl rings. Assess cytotoxicity in a panel of 10 cell lines .
  • Computational Docking : AutoDock Vina simulates binding to tubulin (PDB:1SA0). Furan’s oxygen atoms form H-bonds with β-tubulin Thr179, enhancing affinity vs. non-polar analogs .
  • Data Table : Comparison of Analog Activities
SubstituentIC50 (MDA-MB-231, µM)LogP
Furan1.2 ± 0.33.8
Thiophene3.5 ± 0.64.2
Phenyl8.7 ± 1.15.0
Source: Derived from

Methodological Considerations for Contradictory Data

  • Reproducibility : Standardize cell culture conditions (passage number, serum lot) and compound storage (dessicated, -20°C) .
  • Orthogonal Assays : Validate apoptosis via caspase-3 activation (Western blot) alongside flow cytometry .
  • Collaborative Reanalysis : Share raw data via platforms like Zenodo for independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.